molecular formula C19H17FN2O4S B2548295 (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251616-76-8

(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2548295
CAS No.: 1251616-76-8
M. Wt: 388.41
InChI Key: PRPNJXJUAYPINJ-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone: is a complex organic compound that features a combination of fluorophenyl, benzo[b][1,4]thiazin, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b][1,4]thiazin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the morpholino group: This can be done through a nucleophilic substitution reaction where the morpholino group is attached to the methanone moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazin ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Biology Medicine : Research is ongoing into its use as a therapeutic agent for various diseases. Industry : It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • (4-(4-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone)
  • (4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone)

Comparison:

  • Uniqueness : The presence of the fluorophenyl group in (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone) imparts unique electronic properties that can enhance its reactivity and binding affinity compared to its chlorinated or brominated analogs.
  • Reactivity : The fluorine atom can influence the compound’s reactivity in substitution reactions, making it more selective in certain conditions.

Biological Activity

The compound (4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone , identified by its CAS number 1251616-76-8, is a synthetic organic molecule with a complex structure that includes a fluorinated phenyl group and a morpholine moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C19H17FN2O4SC_{19}H_{17}FN_{2}O_{4}S with a molecular weight of 388.4 g/mol. The unique arrangement of functional groups enhances its reactivity and interaction capabilities with biological targets.

PropertyValue
Molecular Formula C₁₉H₁₇FN₂O₄S
Molecular Weight 388.4 g/mol
CAS Number 1251616-76-8

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Activity

Studies indicate that compounds with similar thiazine structures exhibit significant antimicrobial properties. The presence of the fluorine atom is believed to enhance the compound's efficacy against various pathogens.

Anticancer Properties

The compound's structural similarity to known anticancer agents suggests potential activity in inhibiting cancer cell proliferation. Preliminary in vitro studies have shown that derivatives of thiazine compounds can induce apoptosis in cancer cells.

Study 1: Acetylcholinesterase Inhibition

A recent study focused on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds structurally related to our target molecule showed promising AChE inhibitory activity, suggesting that modifications could yield effective therapeutic agents against cognitive decline .

Study 2: Antimicrobial Testing

In a comparative analysis, derivatives of thiazine were tested against various bacterial strains. The results indicated that the target compound exhibited higher antibacterial activity than many existing antibiotics, particularly against Gram-positive bacteria .

The biological activities of this compound are hypothesized to be linked to its ability to interact with specific enzyme targets and cellular pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular functions.
  • Cellular Interaction: Its structural features allow it to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPNJXJUAYPINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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